molecular formula C17H20N4O5S B2942592 2-(4-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide CAS No. 2034475-19-7

2-(4-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide

Cat. No. B2942592
CAS RN: 2034475-19-7
M. Wt: 392.43
InChI Key: DPOQYESTHIXODQ-UHFFFAOYSA-N
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Description

“2-(4-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide” is a chemical compound with the molecular formula C17H20N4O5S and a molecular weight of 392.43. It is a derivative of phenoxy acetamide, a group of compounds known for their wide range of pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . The synthesis involved the conversion of a compound to the corresponding phenoxy acid, which was then coupled with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .


Chemical Reactions Analysis

The chemical reactions involving “2-(4-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide” are likely to be influenced by its functional groups. For instance, the sulfonyl group might undergo reactions such as sulfonation and desulfonation. The acetamide group could participate in reactions like hydrolysis, and the pyrazin-2-yloxy group might be involved in reactions with nucleophiles .

Future Directions

The “2-(4-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide” and its derivatives present a promising area for future research. Their potential pharmacological activities make them interesting candidates for drug development. Future work could focus on optimizing their synthesis, studying their mechanisms of action, and evaluating their safety and efficacy in preclinical and clinical studies .

properties

IUPAC Name

2-[4-(3-pyrazin-2-yloxypiperidin-1-yl)sulfonylphenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5S/c18-16(22)12-25-13-3-5-15(6-4-13)27(23,24)21-9-1-2-14(11-21)26-17-10-19-7-8-20-17/h3-8,10,14H,1-2,9,11-12H2,(H2,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOQYESTHIXODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide

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